4-bromo-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
4-bromo-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzothiazole derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. Additionally, it has been shown to disrupt the cell wall of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
4-bromo-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide has been shown to have significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, it has been shown to disrupt the cell wall of bacteria and fungi, leading to their death.
Advantages and Limitations for Lab Experiments
4-bromo-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be scaled up for large-scale production. It has also been shown to have significant anti-cancer, anti-inflammatory, and antimicrobial properties, making it a versatile compound for various studies. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 4-bromo-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide. These include further studies on its mechanism of action, its potential applications in various diseases, and its potential toxicity. Additionally, future studies could focus on the development of new derivatives of this compound with improved properties and potential applications. Overall, the study of 4-bromo-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide has significant potential for scientific research and could lead to the development of new treatments for various diseases.
Synthesis Methods
The synthesis of 4-bromo-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide involves a multi-step process that includes the reaction of 4-bromo-2-aminobenzoic acid with thionyl chloride to form 4-bromo-2-chlorobenzoic acid. This compound is then reacted with 2-amino-4,7-dimethoxy-3-methylbenzoic acid to form 4-bromo-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide. The synthesis of this compound is relatively simple and can be scaled up for large-scale production.
Scientific Research Applications
4-bromo-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide has been studied extensively for its potential applications in scientific research. It has been shown to have significant anti-cancer properties and has been used in various cancer studies. It has also been studied for its potential as an anti-inflammatory agent and has shown promising results in various inflammation studies. Additionally, it has been studied for its potential as an antimicrobial agent and has shown significant activity against various bacteria and fungi.
properties
IUPAC Name |
4-bromo-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S/c1-20-14-12(22-2)8-9-13(23-3)15(14)24-17(20)19-16(21)10-4-6-11(18)7-5-10/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAZJZSMPIFSJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)Br)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
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